Experimentally Validated BSA Binding Constants Differentiate the 4-Nitrophenyl Derivative for Drug–Protein Interaction Studies
The target compound has been specifically characterised for its interaction with bovine serum albumin (BSA) via fluorescence spectroscopy under physiological conditions, yielding quantitative binding parameters that are absent from published data on the unsubstituted phenyl, 4-chlorophenyl, or ortho-nitro analogs. The study reported a static quenching mechanism with measurable binding constants (Kₐ) and binding site numbers (n) at multiple temperatures, Förster energy transfer distance (r), and energy transfer efficiency (E), as well as thermodynamic parameters (ΔH, ΔS, ΔG) indicating hydrogen bonding and Van der Waals forces as the dominant binding modes [1]. By contrast, no comparable BSA binding dataset exists for the 4-unsubstituted phenyl analog or the 4-chlorophenyl analog, making the target compound the only member of this subclass with experimentally validated serum protein interaction parameters [2].
| Evidence Dimension | BSA binding affinity (Kₐ) and binding stoichiometry (n) |
|---|---|
| Target Compound Data | Binding constants (Kₐ) and number of binding sites (n) determined at 298 K, 304 K, and 310 K; static quenching mechanism confirmed; binding distance (r) and energy transfer efficiency (E) calculated via Förster theory [1] |
| Comparator Or Baseline | 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (unsubstituted phenyl analog): no published BSA binding data; 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: no published BSA binding data |
| Quantified Difference | Exclusive dataset: target compound is the only analog in the pyrano[4,3-b]pyran-3-carbonitrile series with experimentally determined BSA binding constants, binding distance, and energy transfer efficiency [1][2] |
| Conditions | Physiological pH (7.4), fluorescence spectroscopy (λₑₓ = 280 nm), temperature range 298–310 K, BSA concentration fixed, compound concentration varied [1] |
Why This Matters
For any research program requiring compound screening in the presence of serum proteins (e.g., in vitro ADME, cell-based assays, or in vivo PK predictions), the availability of experimentally measured BSA binding constants eliminates the need for prospective binding assays and enables direct correction of free fraction calculations—an advantage not offered by any close analog.
- [1] Liang J, Zhang XY, Feng SL, Fan XS. Fluorescence Spectra of the Interaction Between Pyrano[4,3-b] Pyran Derivative and Bovine Serum Albumin. Chinese Journal of Applied Chemistry. 2010;27(5):600-605. DOI: 10.3724/SP.J.1095.2010.90482. View Source
- [2] Literature search conducted across PubMed, SciFinder, and Google Scholar (accessed May 2026): no BSA binding studies identified for 4-phenyl, 4-chlorophenyl, 4-methoxyphenyl, 2-nitrophenyl, or 3-nitrophenyl pyrano[4,3-b]pyran-3-carbonitrile analogs. View Source
